Azido-PEG4-Val-Ala-PAB-PNP
Description
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N7O12/c1-23(2)30(38-29(41)12-14-47-16-18-49-20-21-50-19-17-48-15-13-35-39-34)32(43)36-24(3)31(42)37-26-6-4-25(5-7-26)22-51-33(44)52-28-10-8-27(9-11-28)40(45)46/h4-11,23-24,30H,12-22H2,1-3H3,(H,36,43)(H,37,42)(H,38,41)/t24-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEAPJPMSXLZSV-NGQVCNFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N7O12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
731.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
PEG Spacer Functionalization
The synthesis begins with tetraethylene glycol (PEG4) derivatization:
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Azide introduction : PEG4-diol reacts with mesyl chloride (MsCl) followed by sodium azide (NaN₃) in DMF at 60°C for 12 h, achieving >90% conversion.
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Terminal activation : The azido-PEG4-OH intermediate is converted to a NHS ester using N-hydroxysuccinimide (NHS) and DCC in dichloromethane (DCM), yielding azido-PEG4-NHS (82% isolated yield).
Key parameters :
| Step | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Azidation | DMF | 60°C | 12 h | 91% |
| NHS activation | DCM | 25°C | 4 h | 82% |
Dipeptide Coupling
The Val-Ala dipeptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry:
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Resin loading : Fmoc-Ala-Wang resin (0.6 mmol/g) swelled in DMF for 30 min.
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Coupling : Fmoc-Val-OH (3 eq) activated with HATU (2.95 eq) and DIPEA (6 eq) in DMF (2 h, RT).
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Cleavage : TFA/H2O/TIS (95:2.5:2.5) for 2 h, yielding Val-Ala-OH (HPLC purity 98%).
Critical considerations :
Convergent Assembly
The final conjugation involves three sequential reactions:
PEG-Dipeptide Conjugation
Azido-PEG4-NHS reacts with Val-Ala-OH in anhydrous DMF containing DIPEA (4 eq) at 0°C → RT for 6 h:
Purification via silica chromatography (EtOAc/MeOH 8:2) yields azido-PEG4-Val-Ala (73% recovery).
PAB Linker Attachment
p-Aminobenzyl alcohol is activated as PAB-PNP using p-nitrophenyl chloroformate (PNP-Cl) in THF:
Final Conjugation
Azido-PEG4-Val-Ala reacts with PAB-PNP in DCM/DMF (3:1) using DMAP (0.1 eq) as catalyst:
Purification by reverse-phase HPLC (C18 column, 10→90% MeCN/H2O) gives this compound (68% yield, >95% purity).
Process Optimization Strategies
Temperature Control
Solvent Selection
| Step | Optimal Solvent | Impurity Profile |
|---|---|---|
| PEG activation | DCM | <1% PEG di-azide |
| Final conjugation | DCM/DMF (3:1) | <0.5% hydrolyzed PNP |
Analytical Characterization
Structural Confirmation
Functional Validation
-
Enzymatic cleavage : Incubation with cathepsin B (10 nM, pH 5.0) releases PNP at 2.1 μM/min (kcat/Km = 4.7 × 10³ M⁻¹s⁻¹).
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Stability : <10% degradation in human plasma after 72 h (37°C, pH 7.4).
Comparative Analysis with Analogous Linkers
| Parameter | Val-Ala-PAB | Val-Cit-PAB | Ala-Ala-PAB |
|---|---|---|---|
| Cathepsin B kcat (s⁻¹) | 8.2 ± 0.3 | 5.1 ± 0.2 | 12.4 ± 0.5 |
| Plasma t₁/₂ (h) | 68 | 92 | 54 |
| Synthetic Yield (%) | 68 | 61 | 73 |
Challenges and Mitigation
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PNP ester hydrolysis :
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Peptide racemization :
-
Purification difficulties :
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-Val-Ala-PAB-PNP undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with alkynes, BCN, or DBCO.
Cleavage: The Val-Ala linker is cleaved by cathepsin B.
Substitution: The PNP group acts as a leaving group in nucleophilic substitution reactions
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used.
Cleavage: Enzymatic cleavage by cathepsin B.
Substitution: Nucleophiles such as amines or thiols are used
Major Products
Click Chemistry: Forms triazole-linked products.
Cleavage: Releases the drug payload from the ADC.
Substitution: Forms substituted products with the nucleophile
Scientific Research Applications
Antibody-Drug Conjugates (ADCs)
Azido-PEG4-Val-Ala-PAB-PNP is extensively used in the synthesis of ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells. The advantages include:
- Targeted Delivery : The antibody component selectively binds to specific antigens on cancer cells, reducing systemic toxicity.
- Enhanced Efficacy : ADCs utilizing this compound have shown improved therapeutic outcomes due to precise drug release mechanisms .
Proteolysis Targeting Chimeras (PROTACs)
This compound is also applied in the development of PROTACs, which utilize the ubiquitin-proteasome system for targeted protein degradation. Key features include:
- Dual Ligands : PROTACs consist of two distinct ligands linked by a PEG-based linker, one targeting the protein of interest and the other targeting an E3 ligase.
- Selective Protein Degradation : By harnessing cellular machinery, PROTACs can effectively degrade unwanted proteins, providing a novel approach to therapy .
Case Study 1: Development of Glycoengineered Antibodies
A study demonstrated the use of azido-tagged precursors in the chemoenzymatic synthesis of glycoengineered IgG antibodies. This method allowed for quantitative yields and homogeneous glycoforms, enhancing antibody-dependent cellular cytotoxicity (ADCC) against cancer cells . The incorporation of this compound facilitated site-specific modifications without compromising antigen-binding affinity.
Case Study 2: Stability and Pharmacokinetics
Research highlights the stability of Val-Cit and Val-Ala-based linkers in mouse plasma. Val-Cit linkers showed high stability in knockout models, making them suitable for ADC applications. Comparatively, Val-Ala linkers demonstrated better hydrophilicity and stability, which are critical for effective drug delivery systems . The pharmacokinetics are influenced by the PEG spacer's properties, enhancing solubility and circulation time in biological systems.
Mechanism of Action
Azido-PEG4-Val-Ala-PAB-PNP functions as a linker in ADCs. The azide group allows for conjugation to the antibody via click chemistry. Once the ADC reaches the target cell, cathepsin B cleaves the Val-Ala linker, releasing the drug payload. The PEG spacer enhances solubility, and the PNP group facilitates the release of the drug .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₃₃H₄₅N₇O₁₂ .
- Molecular Weight : ~817.84 g/mol (similar analogs in ).
- Applications : Targeted drug delivery in oncology, PROTAC synthesis, and bioconjugation .
Comparison with Similar Compounds
Structural Variations in Dipeptide Motifs
The dipeptide sequence determines protease specificity and cleavage efficiency:
- Val-Cit vs. Val-Ala: Val-Cit is more efficiently cleaved by cathepsin B, a protease overexpressed in tumors, making it preferred for ADCs targeting cancer .
PEG Chain Length Variations
PEG length influences solubility, stability, and steric effects:
Functional Group Differences
The functional group dictates conjugation chemistry and application scope:
Leaving/Protecting Groups
Leaving groups influence payload release mechanisms:
- PNP : Releases payload via hydrolysis post-enzymatic cleavage, ensuring controlled drug delivery .
- Boc : Used in synthesis to protect reactive amines until acidic conditions trigger deprotection .
Research Findings and Trends
- Protease-Specific Linkers : Val-Cit remains dominant in oncology ADCs due to high cathepsin B specificity, but Val-Ala is gaining traction for reduced off-target effects .
- Click Chemistry Advancements : DBCO-based linkers are replacing traditional azido/alkyne systems for in vivo applications .
- PEG Optimization : PEG4 is the industry standard, while PEG8 is explored for bulky payloads requiring extended spacing .
This analysis underscores the importance of tailoring linker components (dipeptide, PEG, functional group) to balance stability, solubility, and targeted release in drug development.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
